An In-depth Technical Guide to the Chemical Properties of 4-Phenylquinazolin-2-amine
An In-depth Technical Guide to the Chemical Properties of 4-Phenylquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Significance of 4-Phenylquinazolin-2-amine
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of various pharmacophoric groups. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
This guide focuses on a specific, yet important, derivative: 4-Phenylquinazolin-2-amine. The strategic placement of a phenyl group at the 4-position and an amino group at the 2-position imparts distinct chemical characteristics that are of significant interest in drug discovery and organic synthesis. The phenyl group can engage in π-π stacking and hydrophobic interactions within biological targets, while the 2-amino group provides a key site for hydrogen bonding and further chemical modification. Understanding the chemical properties of this core structure is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies.
Synthesis of 4-Phenylquinazolin-2-amine: A Mechanistic Perspective
The synthesis of 2-aminoquinazolines can be approached through several strategic disconnections. A prevalent and effective method involves the cyclization of a 2-aminoarylketone with a source of the C2-N fragment, such as cyanamide or its derivatives. The following protocol outlines a robust synthesis of 2-amino-4-phenylquinazoline, adapted from established methodologies for related structures.[2] The key starting material is 2-aminobenzophenone, which can be synthesized from readily available precursors.[3][4]
Experimental Protocol: Synthesis of 4-Phenylquinazolin-2-amine
This protocol is based on the acid-mediated annulation of a 2-aminoaryl ketone with a cyanamide derivative, a method known for its efficiency and good functional group tolerance.[2]
Step 1: Synthesis of 2-Aminobenzophenone (Precursor)
A common route to 2-aminobenzophenone involves the Friedel-Crafts acylation of an aniline derivative or the reaction of a 2-aminobenzonitrile with an organometallic reagent.[3] For the purpose of this guide, we will assume the availability of 2-aminobenzophenone as the starting material.
Step 2: Cyclization to form 4-Phenylquinazolin-2-amine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzophenone (1.0 eq) and cyanamide (1.5 eq).
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Solvent and Catalyst: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
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Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 12 hours.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out. Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Excess Cyanamide: Using a slight excess of cyanamide ensures the complete consumption of the more valuable 2-aminobenzophenone.
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Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the benzophenone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the cyanamide nitrogen.
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High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps.
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Aqueous Work-up: The precipitation of the product in water is an effective initial purification step, as the organic product is typically insoluble in water while the inorganic catalyst and excess cyanamide are soluble.
Figure 1: A generalized workflow for the synthesis of 4-Phenylquinazolin-2-amine.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-Phenylquinazolin-2-amine are crucial for its identification, purification, and characterization. While specific experimental data for this exact isomer can be limited, the following table summarizes expected and reported values for closely related analogs.
| Property | Value/Description | Source/Reference |
| Molecular Formula | C₁₄H₁₁N₃ | - |
| Molecular Weight | 221.26 g/mol | - |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| Melting Point | 146-147 °C (for 4-Amino-2-phenylquinazoline) | [5] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in nonpolar solvents and water. Oxalate salts are reported to be water-soluble. | [6] |
| pKa | The 2-amino group is basic. The pKa is influenced by the electron-withdrawing nature of the quinazoline ring. For the isomeric 4-amino-2-phenylquinazoline, pKa values are reported, indicating it is a weak base. | [5] |
Spectroscopic Characterization
The structural elucidation of 4-Phenylquinazolin-2-amine relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazoline and the phenyl rings, as well as a characteristic signal for the amino protons.
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Quinazoline Protons (H5-H8): These protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit coupling patterns (doublets, triplets, or doublet of doublets) depending on their substitution.
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Phenyl Protons (H2'-H6'): The protons on the C4-phenyl group will also resonate in the aromatic region, with their chemical shifts influenced by their position relative to the quinazoline core.
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Amino Protons (-NH₂): A broad singlet is expected for the two protons of the amino group, typically in the range of δ 5.0-7.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Quaternary Carbons (C2, C4, C4a, C8a): These will appear as singlets with distinct chemical shifts. C2 and C4, being attached to nitrogen atoms, will be significantly deshielded.
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Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical range of δ 110-140 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
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C=N Stretching: A strong absorption band around 1620-1650 cm⁻¹ due to the stretching of the C=N bonds within the quinazoline ring.
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Aromatic C=C Stretching: Multiple sharp bands in the region of 1450-1600 cm⁻¹.
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Aromatic C-H Bending: Out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 221.26) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways may involve the loss of small molecules like HCN or the cleavage of the phenyl group.
Chemical Reactivity and Tautomerism
The chemical reactivity of 4-Phenylquinazolin-2-amine is primarily dictated by the nucleophilicity of the 2-amino group and the electrophilic nature of the quinazoline ring carbons.
Reactivity of the 2-Amino Group
The 2-amino group is a versatile handle for further chemical modifications.
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Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to undergo reactions such as alkylation and acylation to form a variety of derivatives. These reactions are typically carried out in the presence of a base to deprotonate the amino group and enhance its nucleophilicity.
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Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate that can be transformed into a wide range of other functional groups via Sandmeyer-type reactions.
Reactivity of the Quinazoline Ring
The quinazoline ring system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2 and 4 if they bear a suitable leaving group. However, in 4-Phenylquinazolin-2-amine, these positions are already substituted. Electrophilic aromatic substitution on the benzene portion of the quinazoline ring is also possible, with the position of substitution directed by the existing substituents.
Amino-Imino Tautomerism
2-Aminoquinazolines can exist in equilibrium with their imino tautomeric form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[5] While the amino form is generally considered to be the major tautomer in solution, the presence of the imino tautomer can influence the molecule's reactivity and biological activity.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
